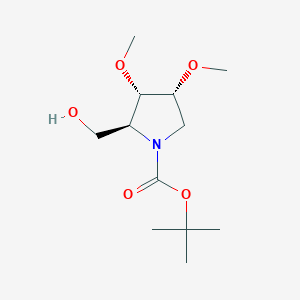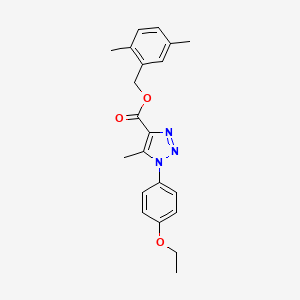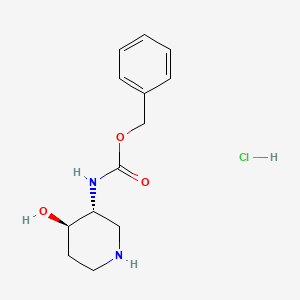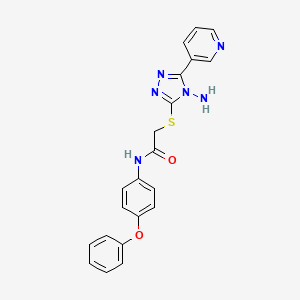
Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrolidine ring, a hydroxymethyl group, and multiple methoxy groups, all protected by a tert-butyl ester group. Its unique structure makes it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common approach is the cyclization of amino alcohols under acidic conditions. The hydroxymethyl group can be introduced through subsequent functional group transformations, and the methoxy groups can be added via methylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using flow chemistry techniques to enhance efficiency and scalability. Flow microreactors, for example, can be employed to streamline the synthesis process, ensuring consistent product quality and reducing reaction times.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reduction reactions may involve hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: The oxidation of the hydroxymethyl group can yield carboxylic acids or ketones.
Reduction: Reduction of the pyrrolidine ring can lead to the formation of piperidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its tert-butyl ester group provides protection for the hydroxyl and amine functionalities, allowing for selective reactions.
Biology: The compound's structural similarity to natural pyrrolidine derivatives makes it a useful tool in biological studies. It can be used to probe enzyme-substrate interactions and investigate metabolic pathways.
Medicine: Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate has potential applications in drug discovery and development. Its ability to modulate biological targets can be harnessed to design new therapeutic agents.
Industry: In the pharmaceutical and agrochemical industries, this compound is utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its stability and reactivity make it an essential building block for various chemical processes.
Wirkmechanismus
The mechanism by which tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues or cofactors within the active site of enzymes.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate: is structurally similar to other pyrrolidine derivatives, such as pyrrolidin-2-one and 3,4-dimethoxypyrrolidine .
This compound: differs from these compounds in the presence of the hydroxymethyl group and the tert-butyl ester group, which provide additional functionality and stability.
Uniqueness: The presence of the tert-butyl ester group in this compound enhances its stability and reactivity compared to similar compounds. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in scientific research.
Eigenschaften
IUPAC Name |
tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-12(2,3)18-11(15)13-6-9(16-4)10(17-5)8(13)7-14/h8-10,14H,6-7H2,1-5H3/t8-,9+,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUBKJRFTDNUFO-AEJSXWLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1CO)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1CO)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2936446.png)

![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936448.png)



![2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2936455.png)
![2-cyclopentyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2936459.png)


![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B2936463.png)

![3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2936466.png)
![1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2936467.png)
